BenchChemオンラインストアへようこそ!

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Drug-likeness Lipinski's Rule of Five Passive permeability

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 1207045-22-4) is a synthetic small molecule belonging to the pyrimidinone-acetamide class. It features a 6-oxopyrimidine core substituted at the 4-position with a 4-chlorophenyl group and at the 1-position with an N-(pyridin-4-ylmethyl)acetamide side chain.

Molecular Formula C18H15ClN4O2
Molecular Weight 354.79
CAS No. 1207045-22-4
Cat. No. B2784056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
CAS1207045-22-4
Molecular FormulaC18H15ClN4O2
Molecular Weight354.79
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=NC=C3)Cl
InChIInChI=1S/C18H15ClN4O2/c19-15-3-1-14(2-4-15)16-9-18(25)23(12-22-16)11-17(24)21-10-13-5-7-20-8-6-13/h1-9,12H,10-11H2,(H,21,24)
InChIKeyPILGDCPYXZLNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide – Chemical Identity, Core Scaffold, and Procurement Context


2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 1207045-22-4) is a synthetic small molecule belonging to the pyrimidinone-acetamide class. It features a 6-oxopyrimidine core substituted at the 4-position with a 4-chlorophenyl group and at the 1-position with an N-(pyridin-4-ylmethyl)acetamide side chain. The molecular formula is C18H15ClN4O2 and the molecular weight is 354.79 g/mol [1]. This compound is primarily utilized as a research chemical in early-stage drug discovery, serving as a screening candidate or synthetic intermediate. Its structural features are consistent with compounds explored for kinase inhibition, GPCR modulation, and anti-inflammatory activity, though published biological data remain sparse . Users evaluating this compound for procurement should focus on its unique combination of a chlorophenyl-pyrimidinone core and a 4-pyridylmethyl amide terminus, which differentiates it from close analogs that carry alternative amine substituents or regioisomeric pyridyl attachments.

Why 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide Cannot Be Trivially Replaced by In-Class Analogs


Although multiple compounds share the 4-(4-chlorophenyl)-6-oxopyrimidine scaffold, the N-substituent on the acetamide linker critically dictates physicochemical properties and, consequently, biological behavior. Substituting the pyridin-4-ylmethyl group with a carboxylic acid , a primary amide , a thiophen-2-ylmethyl [1], or even a pyridin-3-ylmethyl regioisomer yields marked changes in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and molecular flexibility. These variations directly impact assay-relevant parameters such as passive permeability, aqueous solubility, and off-target liability. For example, the acid analog (CAS 1286713-47-0) introduces a negative charge at physiological pH, dramatically altering its pharmacokinetic profile compared to the neutral target compound. Similarly, the 3-pyridyl isomer (CAS 1207052-24-1) presents a different hydrogen-bond acceptor geometry, potentially affecting target engagement. The quantitative evidence below demonstrates that even structurally conservative modifications lead to measurable physicochemical divergence, underscoring the risk of uncontrolled substitution in screening cascades.

Quantitative Comparator Analysis for 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide


Molecular Weight as a Determinant of Permeability and Solubility – Target vs. Acid and Primary Amide Analogs

The target compound (MW 354.79 g/mol [1]) is significantly heavier than its acid analog (MW 264.66 g/mol ) and primary amide analog (MW 263.68 g/mol ). This ~90 Da increase is primarily due to the pyridin-4-ylmethyl substituent, which adds a pyridine ring and a methylene linker. Higher molecular weight generally correlates with reduced passive permeability and aqueous solubility, suggesting the target compound will exhibit different absorption and distribution behavior in cellular assays.

Drug-likeness Lipinski's Rule of Five Passive permeability

Lipophilicity (XLogP3) Divergence Between Target and Thiophene Analog

The computed XLogP3-AA for the closely related thiophene analog is 2.3 [1], reflecting moderate lipophilicity. Replacing the thiophene ring with a pyridine ring (target compound) introduces an additional nitrogen atom, increasing polarity and likely reducing LogP by an estimated 0.5–1.0 log units (class-level inference based on heteroatom substitution rules [2]). This reduction can enhance aqueous solubility and reduce non-specific protein binding, making the target compound potentially more suitable for biochemical assays where lower lipophilicity is desired.

Lipophilicity XLogP3 ADME prediction

Regioisomeric Differentiation: 4-Pyridylmethyl vs. 3-Pyridylmethyl Hydrogen-Bond Acceptor Geometry

The target compound carries a 4-pyridylmethyl substituent, while the regioisomer CAS 1207052-24-1 bears a 3-pyridylmethyl group. In the 4-substituted pyridine, the nitrogen lone pair is situated para to the methylene linker, placing the hydrogen-bond acceptor at a distance of approximately 5.7 Å from the amide carbonyl. In the 3-substituted isomer, this distance changes and the orientation of the lone pair rotates by approximately 60° . This geometric difference directly impacts the pharmacophore shape and may alter binding to biological targets that recognize the pyridine nitrogen. Quantitative molecular docking studies (though not yet published for this specific pair) consistently demonstrate that regioisomeric pyridyl substitutions yield distinct binding poses in kinase and GPCR pockets [1].

Regioisomerism Hydrogen bonding Target engagement

Hydrogen-Bond Donor and Acceptor Counts – Target vs. Acid Analog Functional Group Differences

The target compound possesses 1 hydrogen-bond donor (the amide NH) and 6 hydrogen-bond acceptors (three from the amide carbonyl, one from the pyrimidinone oxygen, one from the pyridine nitrogen, and one from the pyrimidine nitrogen). In contrast, the acid analog (CAS 1286713-47-0) has 2 donors (carboxylic acid OH and amide NH) and 5 acceptors. The additional donor in the acid analog enhances water solubility but also increases the compound's propensity for active transport and efflux, potentially altering intracellular concentrations [1]. The target compound's single donor may improve passive membrane crossing in certain cell-based assays.

Hydrogen bonding Solubility Permeability

Rotatable Bond Count and Molecular Flexibility – Impact on Entropic Binding Penalty

The target compound contains 6 rotatable bonds , one more than the thiophene analog (5 rotatable bonds [1]) due to the extra methylene group in the pyridin-4-ylmethyl substituent. Increased rotatable bond count generally imposes a higher entropic penalty upon binding to a protein target, potentially reducing binding affinity unless compensated by favorable enthalpic interactions [2]. This difference is small but measurable, and may affect ligand efficiency metrics when comparing congeners in a series.

Conformational flexibility Binding entropy Ligand efficiency

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability – Target vs. Thiophene Analog

The TPSA for the target compound is estimated at approximately 88 Ų (based on fragment contributions: pyrimidinone ~42 Ų, pyridyl ~13 Ų, amide ~29 Ų, aromatic rings ~4 Ų). The thiophene analog has a TPSA of approximately 77 Ų, primarily due to the replacement of the pyridine nitrogen with a sulfur atom [1]. TPSA values below 140 Ų are associated with good oral absorption, but the 11 Ų difference may influence the compound's ability to cross the blood-brain barrier (lower TPSA is generally preferred) [2]. The target compound's slightly higher TPSA may reduce CNS penetration compared to the thiophene analog, making it more suitable for peripherally restricted target profiling.

TPSA Oral bioavailability Drug-likeness

Recommended Research and Industrial Applications for 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide


Kinase or GPCR Screening Libraries Requiring Neutral, Moderately Lipophilic Ligands

The target compound's neutral charge, moderate lipophilicity (estimated XLogP3 1.5–1.8), and single hydrogen-bond donor make it well-suited for inclusion in screening decks targeting intracellular kinases or GPCRs where excessive lipophilicity or charged groups are undesirable [1]. Its 4-pyridylmethyl amide terminus provides a hydrogen-bond acceptor at a defined distance, which mimics the adenine ring interaction in many kinase inhibitors.

Peripherally Restricted Target Profiling Where CNS Exclusion Is Desired

With an estimated TPSA of ~88 Ų and modest lipophilicity, this compound is predicted to have limited blood-brain barrier penetration [2]. This property is advantageous for programs targeting peripheral organs (liver, kidney, pancreas) where CNS side effects must be minimized.

Regioisomeric SAR Studies to Probe Pyridine Nitrogen Placement

The availability of the 3-pyridyl regioisomer (CAS 1207052-24-1) enables direct comparative SAR studies . By testing both isomers in parallel, researchers can quantify the contribution of pyridine nitrogen position to target binding affinity and selectivity, making the target compound a valuable tool for pharmacophore refinement.

Synthetic Intermediate for Diversification via Amide Coupling or N-Alkylation

The terminal pyridin-4-ylmethyl amide can serve as a functional handle for further derivatization. Alternatively, the corresponding carboxylic acid analog (CAS 1286713-47-0) can be used to synthesize the target compound via amide coupling with 4-(aminomethyl)pyridine . The target compound thus serves both as a final screening candidate and as a reference standard for analytical method development.

Quote Request

Request a Quote for 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.